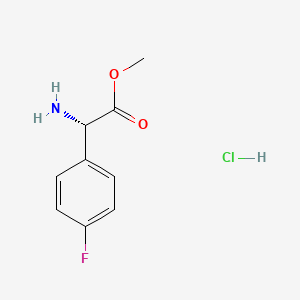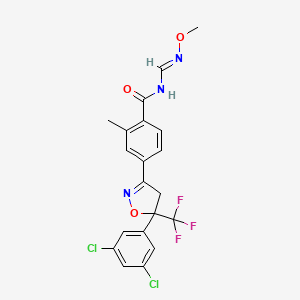
Fluxametamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, as described in the synthesis of 1,2,4-triazole derivatives . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, considering the presence of a dihydro-1,2-oxazol moiety in its structure.
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing a 1,2,4-triazole ring, has been studied. For instance, the preparation of a stable carbene with a 1,2,4-triazol-5-ylidene core was achieved, and its structure was confirmed by thermal decomposition of a precursor . This suggests that the stability and structure of the compound could also be studied using similar decomposition techniques to understand its molecular framework.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored. For example, a Schiff base was obtained from a 1,2,4-triazole derivative, which was then used to produce Mannich base derivatives . This indicates that the compound may also undergo reactions to form Schiff bases or participate in Mannich reactions, given the presence of an amide group in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been assessed through their binding affinities to biological receptors. For instance, a series of benzamide-containing piperazines were synthesized and their binding at dopamine D4 receptors was evaluated, with some compounds showing high affinity and selectivity . This suggests that the compound may also exhibit specific binding properties to biological targets, which could be investigated through similar binding studies.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Synthesis and Antimicrobial Activities of Derivatives : Novel derivatives, including compounds related to the specified chemical, have been synthesized and tested for antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).
Structure-Affinity Relationship Studies
- Dopamine Receptor Ligands : Investigations into the structure-affinity relationships of benzamide derivatives, similar in structure to the specified compound, have led to the identification of compounds with moderate affinity for dopamine D3 receptors (Leopoldo et al., 2002).
Anti-Tubercular Activity
- Novel Compounds for Anti-Tubercular Activity : A series of novel compounds, structurally related to the given chemical, were synthesized and tested for anti-tubercular activity. These studies aimed at finding new therapeutic agents against Mycobacterium tuberculosis (Dighe et al., 2012).
Molecular and Electronic Analysis
- Nonlinear Optical and Spectroscopic Analysis : Molecular, electronic, and nonlinear optical properties of heterocyclic compounds, which share a structural framework with the specified chemical, have been analyzed. These studies contribute to the understanding of the electronic properties of these compounds (Beytur & Avinca, 2021).
Enzyme Inhibition Studies
- Lipase and α-Glucosidase Inhibition : Novel compounds derived from related structures have been synthesized and evaluated for their inhibitory activities against lipase and α-glucosidase, enzymes relevant in metabolic disorders (Bekircan et al., 2015).
Serotonin Receptor Antagonists
- Development of Serotonin-3 Receptor Antagonists : Studies on the synthesis and evaluation of benzoxazine derivatives, structurally similar to the mentioned compound, have contributed to the development of potent serotonin-3 receptor antagonists (Kuroita et al., 1996).
Mecanismo De Acción
Fluxametamide, also known as 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[(methoxyamino)methylene]-2-methylbenzamide, is a novel isoxazoline insecticide with a unique mode of action .
Target of Action
This compound primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) in insects . These channels play a crucial role in the transmission of inhibitory signals in the nervous system .
Mode of Action
This compound acts as a ligand-gated chloride channel (LGCC) antagonist . It inhibits the specific binding of [3H]4’-ethynyl-4-n-propylbicycloorthobenzoate (EBOB) to housefly-head membranes, suggesting that it affects insect GABACls . It also inhibits agonist responses in both GABACls and GluCls expressed in Xenopus oocytes in the nanomolar range .
Biochemical Pathways
This compound interferes with the normal functioning of GABA Cl− and Glu Cl− channels . These channels are involved in the transmission of inhibitory signals in the nervous system. By antagonizing these channels, this compound disrupts the normal signal transmission, leading to the death of the insect .
Pharmacokinetics
As an insecticide, it is expected to be absorbed by the insect upon contact or ingestion, distributed throughout the insect’s body, metabolized, and eventually excreted .
Result of Action
This compound has lethal and sublethal effects on insects. It can cause death in insects at higher concentrations. At sublethal concentrations, it can affect the reproduction, development, and survival of the insect population . For example, in diamondback moth Plutella xylostella, it was observed to reduce fecundity, rate of pupation and adult emergence, pupal weight, and adult longevity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It is generally understood that factors such as temperature, humidity, and pH can affect the stability and efficacy of insecticides .
Propiedades
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[(E)-methoxyiminomethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O3/c1-11-5-12(3-4-16(11)18(29)26-10-27-30-2)17-9-19(31-28-17,20(23,24)25)13-6-14(21)8-15(22)7-13/h3-8,10H,9H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFUIWLQXNPZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NC=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)N/C=N/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928783-29-3 | |
| Record name | Fluxametamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928783-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5RS)-5-(3,5dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-N-[(EZ)-(methoxyimino)methyl]-o-toluamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Fluxametamide's insecticidal activity?
A1: this compound exerts its insecticidal effects by acting as an antagonist of insect ligand-gated chloride channels, specifically targeting the γ-aminobutyric acid (GABA) receptors. [] This interaction disrupts normal neurotransmission in insects, ultimately leading to paralysis and death.
Q2: How does the stereochemistry of this compound influence its insecticidal activity?
A2: Research has revealed that the S-(+)-enantiomer of this compound exhibits significantly higher insecticidal activity (52.1-304.4 times) compared to the R-(-)-enantiomer. [] This difference in potency is attributed to the superior binding affinity of the S-(+)-enantiomer to the GABA receptor, as demonstrated by molecular docking studies. []
Q3: Are there concerns about the development of resistance to this compound in insect populations?
A3: While this compound demonstrates excellent efficacy against various pests, there is a potential for resistance development, as with any insecticide. Studies on diamondback moth (Plutella xylostella) [] and fall armyworm (Spodoptera frugiperda) [] are currently underway to assess the risk of resistance emergence and understand the underlying mechanisms.
Q4: What is the impact of this compound on non-target organisms, such as honeybees?
A4: this compound exhibits acute toxicity to honeybees, with the S-(+)-enantiomer being more toxic than the racemic mixture. [] This finding highlights the importance of understanding the enantioselective toxicity of this compound and developing strategies to minimize risks to beneficial insects. []
Q5: What are the sublethal effects of this compound on insect pests?
A5: Research on diamondback moth (Plutella xylostella) [] and rice stem borer (Chilo suppressalis) [] has demonstrated significant sublethal effects of this compound. These include developmental delays, reduced pupation rates, decreased fecundity, and impaired reproductive capacity in both exposed individuals and their offspring. [, ]
Q6: Are there any studies investigating the environmental fate and potential ecological impacts of this compound?
A6: While specific studies on the environmental fate of this compound were not included in the provided research articles, evaluating its potential for bioaccumulation, persistence, and effects on non-target organisms in various environmental compartments is crucial to ensure its sustainable use.
Q7: What analytical techniques are employed for the detection and quantification of this compound?
A7: Although specific details on analytical methods were not provided in the research excerpts, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of pesticide residues in various matrices.
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C19H16Cl2F3N3O3, and its molecular weight is 462.25 g/mol.
Q9: Have any studies explored the potential for modifying the structure of this compound to improve its efficacy or reduce its environmental impact?
A9: Researchers are actively exploring structural modifications of this compound to enhance its insecticidal activity and minimize toxicity to non-target organisms. For instance, incorporating sulfonamide or sulfinamide moieties into the isoxazoline scaffold has shown promising results in reducing toxicity to honeybees and zebrafish while maintaining efficacy against various pests. []
Q10: Are there any computational studies investigating the binding interactions of this compound with its target site?
A10: Molecular docking studies have been conducted to elucidate the binding interactions of this compound with the insect GABA receptor. [, , ] These studies provide insights into the structural features of this compound that contribute to its binding affinity and selectivity.
Q11: What is the long-term toxicological profile of this compound in mammals?
A11: While the provided research excerpts do not delve into the long-term toxicological effects of this compound in mammals, a comprehensive safety assessment, including chronic toxicity studies, is essential to fully understand any potential risks associated with its use. The Food Safety Commission of Japan (FSCJ) has conducted a risk assessment and established an acceptable daily intake (ADI) based on available data. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



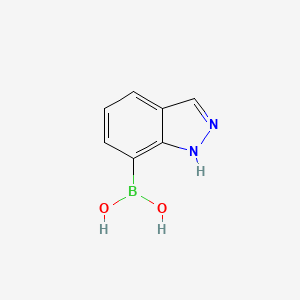
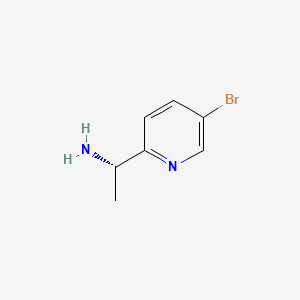
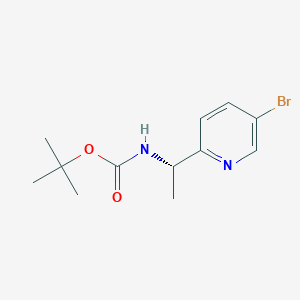

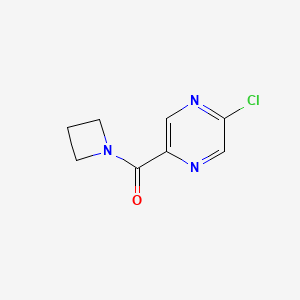
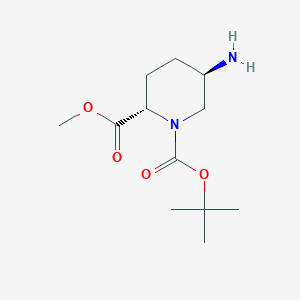

![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)


![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)

